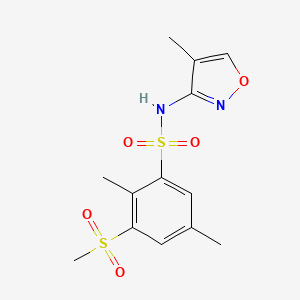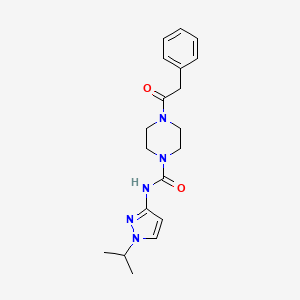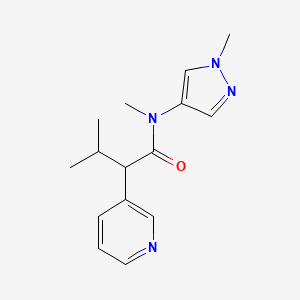![molecular formula C17H20N2O3 B6973795 (2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6973795.png)
(2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring substituted with an ethyl group, a piperazine ring substituted with a hydroxyphenyl group, and a methanone linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Substitution with Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Substitution with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via nucleophilic aromatic substitution using phenol and a suitable leaving group.
Methanone Linkage Formation: The final step involves the formation of the methanone linkage through a condensation reaction between the furan and piperazine intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted phenols.
Aplicaciones Científicas De Investigación
(2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone: Similar structure but with a methyl group instead of an ethyl group.
(2-Ethylfuran-3-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
(2-Ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
(2-ethylfuran-3-yl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-16-15(7-12-22-16)17(21)19-10-8-18(9-11-19)13-3-5-14(20)6-4-13/h3-7,12,20H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVNJQMYAVWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-Fluorophenyl)-[1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl]methanone](/img/structure/B6973715.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B6973717.png)
![1-[4-[(4-Hydroxyoxan-4-yl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B6973723.png)


![N,N-dimethyl-5-[[methyl(1-morpholin-4-ylpropan-2-yl)amino]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B6973737.png)
![2-[4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl]-2-phenylacetonitrile](/img/structure/B6973742.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]oxane-2-carboxamide](/img/structure/B6973752.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-2-(methylsulfamoyl)acetamide](/img/structure/B6973769.png)
![potassium;2-[3,4-dihydro-1H-isothiochromen-1-ylmethylcarbamoyl(propyl)amino]acetate](/img/structure/B6973786.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-2-methyl-1-[4-[2-(tetrazol-1-yl)acetyl]piperazin-1-yl]propan-1-one](/img/structure/B6973815.png)
![1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6973819.png)
